molecular formula C22H18N2O4 B2975179 3-[(2-Ethoxynaphthalene-1-carbonyl)amino]-1-benzofuran-2-carboxamide CAS No. 898373-50-7

3-[(2-Ethoxynaphthalene-1-carbonyl)amino]-1-benzofuran-2-carboxamide

Cat. No. B2975179
CAS RN: 898373-50-7
M. Wt: 374.396
InChI Key: VQABXBJEMOMKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Ethoxynaphthalene-1-carbonyl)amino]-1-benzofuran-2-carboxamide, also known as ENCAFB, is a synthetic compound that has been studied for its potential use in scientific research. It belongs to the benzofuran class of compounds and has been shown to have various biochemical and physiological effects.

Mechanism of Action

3-[(2-Ethoxynaphthalene-1-carbonyl)amino]-1-benzofuran-2-carboxamide binds to the sigma-1 receptor, leading to the modulation of various signaling pathways. It has been shown to have an effect on the release of neurotransmitters, including dopamine and serotonin, and may also modulate calcium signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of pain perception, memory, and mood regulation. It has also been shown to have an effect on neuronal survival and may have potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

3-[(2-Ethoxynaphthalene-1-carbonyl)amino]-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor and its potential as a neuroprotective agent. However, its limitations include its synthetic nature and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 3-[(2-Ethoxynaphthalene-1-carbonyl)amino]-1-benzofuran-2-carboxamide, including its potential use as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand its mechanism of action and potential side effects.
In conclusion, this compound is a synthetic compound that has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor and may have potential as a neuroprotective agent. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

3-[(2-Ethoxynaphthalene-1-carbonyl)amino]-1-benzofuran-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-ethoxynaphthalene-1-carbonyl chloride with 2-aminobenzoic acid, followed by the reaction with 2-hydroxybenzoyl chloride. The final product is obtained through the reaction with ammonia and subsequent purification.

Scientific Research Applications

3-[(2-Ethoxynaphthalene-1-carbonyl)amino]-1-benzofuran-2-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation.

properties

IUPAC Name

3-[(2-ethoxynaphthalene-1-carbonyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-2-27-17-12-11-13-7-3-4-8-14(13)18(17)22(26)24-19-15-9-5-6-10-16(15)28-20(19)21(23)25/h3-12H,2H2,1H3,(H2,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQABXBJEMOMKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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